phenylphosphinic acid
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Overview
Description
(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid . It has the molecular formula C8H7NO5 and is characterized by its nitrophenyl group attached to a hydroxyacetic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid derivatives followed by hydrolysis and purification steps. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by crystallization and purification techniques to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrobenzoic acids.
Reduction: Amino derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydroxyacetic acid moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-hydroxy-2-(3-nitrophenyl)acetic acid
- (2S)-2-hydroxy-2-(2-nitrophenyl)acetic acid
- (2S)-2-hydroxy-2-(4-aminophenyl)acetic acid
Uniqueness
(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid is unique due to its specific nitrophenyl substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro group influences the compound’s reactivity and interaction with other molecules, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
phenylphosphinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,9H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCHBQKMVKNBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-48-2 |
Source
|
Record name | Phenylphosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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